

Precision Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Dimethyl-5-nitropyridin-2-one

Cat. No.: B13853082

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Part 1: Strategic Analysis & Retrosynthesis

The synthesis of **1,4-Dimethyl-5-nitropyridin-2-one** requires a disciplined approach to regioselectivity. This molecule features a pyridone core functionalized at three distinct positions: an N-methyl group, a C4-methyl group, and a C5-nitro group.

The primary synthetic challenge lies in the order of operations. The pyridone ring is an ambident nucleophile (reacting at N or O) and an activated aromatic system (susceptible to electrophilic substitution).

Retrosynthetic Logic

The most robust disconnection reveals 4-methylpyridin-2(1H)-one as the optimal starting material. The synthetic pathway is defined by two critical decision points:

- Nitration: Must occur before or after N-methylation?
 - Analysis: Nitrating 1,4-dimethylpyridin-2-one (N-methylated precursor) is viable but risks dealkylation or complex mixtures under harsh acidic conditions. Nitrating the free pyridone

(4-methylpyridin-2-one) utilizes the directing power of the amide/hydroxyl tautomer to favor the 5-position, while the 4-methyl group sterically hinders the 3-position.

- Methylation: Must ensure N-selectivity over O-selectivity.
 - Analysis: Using a "soft" electrophile like iodomethane (MeI) with a carbonate base favors the thermodynamic N-alkylated product (lactam) over the kinetic O-alkylated product (lactim ether).

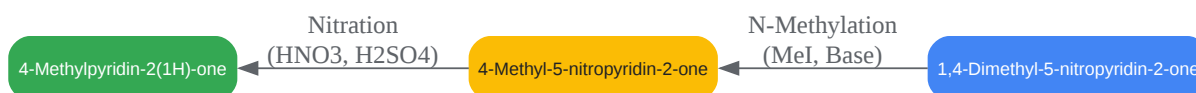
Selected Route:

- Regioselective Nitration: 4-methylpyridin-2-one

4-methyl-5-nitropyridin-2-one.

- N-Alkylation: 4-methyl-5-nitropyridin-2-one

1,4-Dimethyl-5-nitropyridin-2-one.



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Caption: Retrosynthetic disconnection showing the stepwise construction of the target molecule.

Part 2: Critical Process Parameters (CPP)

Nitration Regioselectivity (C3 vs. C5)

In 2-pyridones, electrophilic aromatic substitution (EAS) is directed to positions 3 and 5 (ortho/para to the activating oxygen).

- The 4-Methyl Effect: The methyl group at C4 exerts steric bulk on the C3 position (sandwiched between the carbonyl and the methyl). This steric compression significantly favors nitration at the C5 position.

- **Temperature Control:** Maintaining low temperatures (0–10 °C) during addition prevents dinitration and decomposition.

Alkylation Selectivity (N- vs. O-)

Pyridones exist in equilibrium with hydroxypyridines.

- **Reagent Choice:** Iodomethane (MeI) is a soft electrophile that prefers the soft nitrogen center.
- **Solvent/Base System:** A polar aprotic solvent (DMF or Acetonitrile) with Potassium Carbonate (K_2CO_3) promotes the lactam (N-alkyl) form. Avoid silver salts (e.g., Ag_2CO_3), which favor O-alkylation.

Part 3: Detailed Experimental Protocols

Stage I: Synthesis of 4-Methyl-5-nitropyridin-2-one

Objective: Introduce the nitro group at the C5 position with high regioselectivity.

Reagents:

- 4-Methylpyridin-2(1H)-one (10.0 g, 91.6 mmol)
- Sulfuric Acid (H_2SO_4), conc. (30 mL)
- Nitric Acid (HNO_3), fuming (90%, 6.0 mL)
- Ice/Water for quenching[1]

Protocol:

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 4-methylpyridin-2-one in concentrated H_2SO_4 (30 mL). Cool the mixture to 0–5 °C using an ice-salt bath.
- **Nitration:** Add fuming HNO_3 (6.0 mL) dropwise over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C. The reaction is exothermic.

- Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.
- Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.
- Isolation: Filter the solid. Wash the filter cake with cold water (3 × 20 mL) to remove residual acid.
- Purification: Recrystallize the crude solid from Ethanol/Water (or Acetic Acid if purity is low).
 - Expected Yield: 65–75%
 - Appearance: Yellow crystalline solid.[2]

Stage II: Synthesis of 1,4-Dimethyl-5-nitropyridin-2-one

Objective: Methylate the ring nitrogen without affecting the nitro group or oxygen.

Reagents:

- 4-Methyl-5-nitropyridin-2-one (5.0 g, 32.4 mmol) [Product from Stage I]
- Iodomethane (MeI) (2.4 mL, 38.9 mmol, 1.2 eq)
- Potassium Carbonate (K_2CO_3), anhydrous (6.7 g, 48.6 mmol, 1.5 eq)
- DMF (Dimethylformamide) (50 mL)

Protocol:

- Setup: In a 100 mL dry round-bottom flask, suspend the starting material and K_2CO_3 in anhydrous DMF (50 mL).
- Addition: Add Iodomethane dropwise via syringe at room temperature.
 - Safety Note: MeI is a volatile alkylating agent. Perform this step in a fume hood.

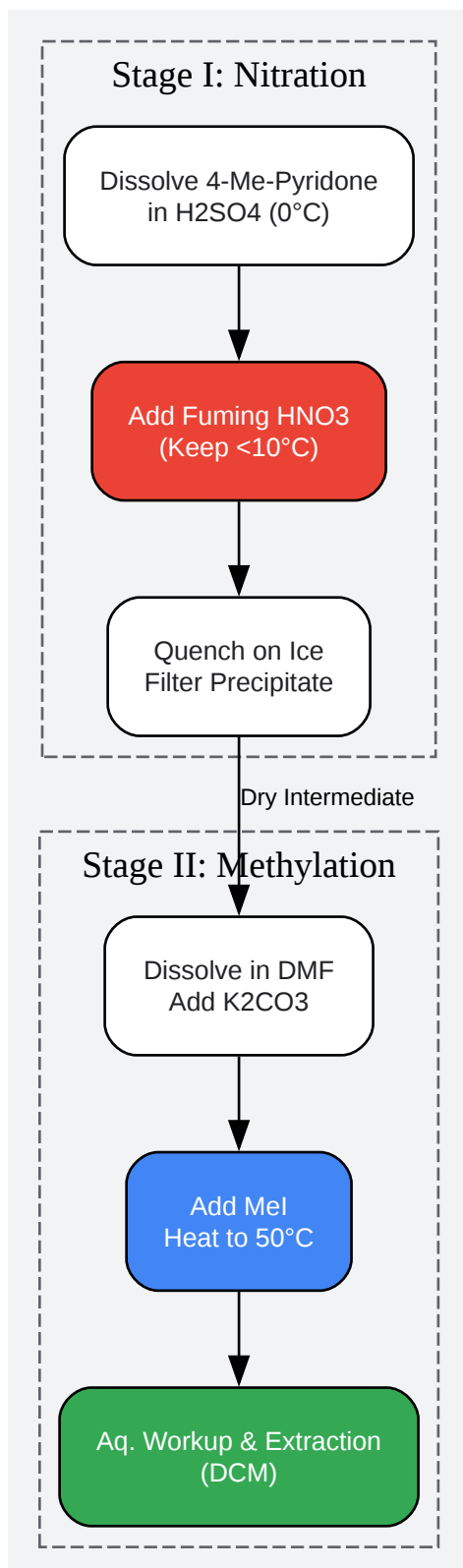
- Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. The suspension will change appearance as the starting material is consumed and KI precipitates.
- Work-up: Cool to room temperature. Pour the mixture into 200 mL of ice water.
- Extraction: Extract with Dichloromethane (DCM) (3 × 50 mL).
- Washing: Wash the combined organic layers with Brine (2 × 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄.^{[2][3]}
- Concentration: Evaporate the solvent under reduced pressure.
- Purification: The residue is typically pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).
 - Expected Yield: 80–90%
 - Appearance: Pale yellow solid.

Part 4: Analytical Validation & Data

To validate the synthesis, compare analytical data against the expected values.

Parameter	4-Methyl-5-nitropyridin-2-one (Intermediate)	1,4-Dimethyl-5-nitropyridin-2-one (Target)
Formula	C ₆ H ₆ N ₂ O ₃	C ₇ H ₈ N ₂ O ₃
MW	154.12 g/mol	168.15 g/mol
¹ H NMR (DMSO-d ₆)	δ 11.8 (br s, 1H, NH)δ 8.6 (s, 1H, H6)δ 6.4 (s, 1H, H3)δ 2.4 (s, 3H, C4-Me)	δ 8.9 (s, 1H, H6)δ 6.5 (s, 1H, H3)δ 3.5 (s, 3H, N-Me)δ 2.5 (s, 3H, C4-Me)
Key Feature	Broad NH peak disappears upon methylation.	Distinct N-Methyl singlet appears ~3.5 ppm.

Reaction Workflow Diagram



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Caption: Operational workflow for the two-step synthesis process.

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